Ethyl 4-(1-ethyl-3-nitro-2-oxo-1,2-dihydroquinolin-4-yl)piperazine-1-carboxylate
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Overview
Description
Ethyl 4-(1-ethyl-3-nitro-2-oxo-1,2-dihydroquinolin-4-yl)piperazine-1-carboxylate is a useful research compound. Its molecular formula is C18H22N4O5 and its molecular weight is 374.397. The purity is usually 95%.
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Scientific Research Applications
Antibacterial Activity
Several studies have synthesized derivatives of Ethyl 4-(1-ethyl-3-nitro-2-oxo-1,2-dihydroquinolin-4-yl)piperazine-1-carboxylate and evaluated their antibacterial activity. These compounds have shown moderate to significant effectiveness against various strains of bacteria, including E. coli, S. dysentery, S. aureus, and B. subtilis. The variations in the chemical structure of these compounds, such as the introduction of different substituents, have been explored to optimize their antibacterial properties (Sharma & Jain, 2008; Cooper et al., 1990).
Antimicrobial Activity
Compounds with the this compound structure have been synthesized and tested for their antimicrobial activities. The addition of various piperazine substituents to the quinoline ring has resulted in derivatives with promising antimicrobial potential. Molecular docking studies on active compounds have shown high binding energies and strong interactions with bacterial targets, highlighting their potential as antimicrobial agents (Banu et al., 2018).
Chemical Synthesis and Structure-Activity Relationship
Research has focused on the synthesis of novel derivatives and examining their structure-activity relationships. For instance, derivatives have been synthesized to explore their biological activities, with specific modifications aimed at increasing bioavailability and antimicrobial activity. The chemical synthesis involves various steps, including reactions with different reagents and conditions to achieve the desired functionalization of the quinoline ring (Tangallapally et al., 2006).
Photophysical Properties
Studies have also investigated the photophysical properties of norfloxacin and its derivatives, including this compound. These studies provide insights into the excited-state deactivation processes, which are crucial for understanding the fluorescence behavior and potential applications of these compounds in fluorescent probes or materials (Cuquerella et al., 2006).
Mechanism of Action
Target of action
Quinoline derivatives have been shown to have pharmaceutical and biological activities , suggesting that this compound may also interact with biological targets.
Mode of action
Without specific information, it’s difficult to determine the exact mode of action of “Ethyl 4-(1-ethyl-3-nitro-2-oxo-1,2-dihydroquinolin-4-yl)piperazine-1-carboxylate”. Quinoline derivatives often interact with their targets through non-covalent interactions such as hydrogen bonding, pi-stacking, and electrostatic interactions .
Biochemical pathways
Quinoline derivatives have been shown to affect various biochemical pathways, including those involved in inflammation and cell proliferation .
Result of action
Quinoline derivatives have been shown to have various effects, including anti-inflammatory and anti-proliferative effects .
Properties
IUPAC Name |
ethyl 4-(1-ethyl-3-nitro-2-oxoquinolin-4-yl)piperazine-1-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N4O5/c1-3-21-14-8-6-5-7-13(14)15(16(17(21)23)22(25)26)19-9-11-20(12-10-19)18(24)27-4-2/h5-8H,3-4,9-12H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKAHNHBHTWHQDD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=CC=CC=C2C(=C(C1=O)[N+](=O)[O-])N3CCN(CC3)C(=O)OCC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N4O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.